molecular formula C13H23N3 B11764944 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B11764944
M. Wt: 221.34 g/mol
InChI Key: DBTXQCALSCKHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ringThe pyrazole ring is known for its versatility and presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine typically involves the reaction of 1,3-diethyl-4-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated piperidine derivative .

Scientific Research Applications

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This compound’s combination of a pyrazole and piperidine ring makes it a versatile scaffold for the development of new molecules with potential therapeutic applications .

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

4-(2,5-diethyl-4-methylpyrazol-3-yl)piperidine

InChI

InChI=1S/C13H23N3/c1-4-12-10(3)13(16(5-2)15-12)11-6-8-14-9-7-11/h11,14H,4-9H2,1-3H3

InChI Key

DBTXQCALSCKHHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1C)C2CCNCC2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.